Calicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

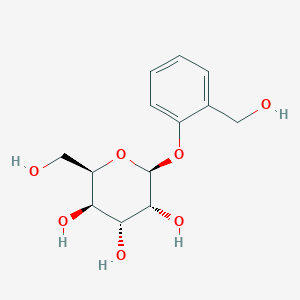

C13H18O7 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10+,11-,12-,13-/m1/s1 |

InChI Key |

NGFMICBWJRZIBI-NZEXEKPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

calicin |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Calicin in Spermatogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermatogenesis is a complex and highly regulated process of male germ cell differentiation. A key structural component in the later stages of this process is the perinuclear theca (PT), a cytoskeletal element that encases the sperm nucleus and is crucial for the proper shaping of the sperm head. Within the PT, the protein Calicin emerges as an indispensable player. This technical guide provides an in-depth exploration of the function of this compound in spermatogenesis, detailing its molecular characteristics, localization, and critical interactions. It summarizes key quantitative data from knockout studies, provides detailed experimental protocols for its investigation, and visualizes its structural role and experimental workflows. This document serves as a comprehensive resource for researchers investigating male infertility and developing novel therapeutic strategies.

Introduction to this compound

This compound is a cytoskeletal protein exclusively expressed in the testes, specifically during the elongation phase of spermatid development.[1] First identified in 1987, it is a major component of the calyx, the post-acrosomal region of the perinuclear theca.[1] The this compound gene (Ccin) is highly conserved between mice and humans, with a 93% sequence similarity, underscoring its fundamental importance in mammalian spermatogenesis.[1] Structurally, this compound possesses two notable protein-protein interaction domains: a BTB (Broad-Complex, Tramtrack and Bric a brac) domain and a Kelch domain.[1] These domains facilitate its interaction with a multitude of other proteins, positioning this compound as a key organizing factor in the assembly of the sperm head cytoskeleton.[1]

The Function of this compound in Sperm Head Morphogenesis

This compound plays an essential and non-redundant role in the intricate process of sperm head shaping. Its primary function is to maintain the structural integrity of the sperm head during the dramatic morphological changes of spermiogenesis, including nuclear condensation and elongation.

A Scaffold for the Perinuclear Theca

This compound is a major protein component that mediates the crucial interactions between the inner acrosomal membrane (IAM), the perinuclear theca (PT), and the nuclear envelope (NE).[2] This "IAM-PT-NE" complex acts as a skeletal frame, providing the necessary support for the elongating spermatid nucleus and the developing acrosome.[2] this compound interacts with a host of other proteins within this structure, including the IAM protein SPACA1 and NE proteins such as DPY19L2 and FAM209.[1][3] It also associates with acroplaxome proteins like CAPZB, GSTO2, ACTRT1, ACTRT2, and ACTL7A.[1] This intricate network of interactions orchestrated by this compound is vital for preventing the structural collapse of the sperm nucleus during its condensation.[1]

Localization During Spermiogenesis

The localization of this compound is dynamically regulated throughout spermiogenesis, reflecting its evolving role in sperm head formation. It is initially detected surrounding the acrosome in elongating spermatids.[2] As spermiogenesis progresses, its distribution extends to encompass the entire nucleus.[2] Finally, in mature spermatids and spermatozoa, this compound becomes predominantly confined to the post-acrosomal region of the perinuclear theca, forming the rigid calyx.[1][2]

Quantitative Data from Ccin Knockout Studies

The indispensable role of this compound in male fertility is starkly demonstrated in knockout mouse models. Complete inactivation of the Ccin gene results in male infertility, with profound defects in sperm morphology. The table below summarizes key quantitative findings from studies on Ccin-knockout (KO) mice.

| Parameter | Wild-Type (WT) | Ccin-KO | Percentage Change | Reference |

| Sperm Count (x106/ml) | ~60 | ~20 | ~67% decrease | [4] |

| Sperm Motility (%) | ~50 | ~10 | ~80% decrease | [4] |

| Sperm with Normal Morphology (%) | >90 | 0 | 100% abnormal | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Generation of Ccin Knockout Mice

The generation of Ccin knockout mice is typically achieved using CRISPR/Cas9-mediated genome editing.

Protocol:

-

Design of sgRNAs: Design single guide RNAs (sgRNAs) targeting the exons of the Ccin gene.

-

Preparation of Reagents: Synthesize the designed sgRNAs and obtain Cas9 mRNA.

-

Microinjection: Co-inject the sgRNAs and Cas9 mRNA into the cytoplasm of fertilized mouse zygotes.

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Genotyping: Screen the resulting pups for the desired genetic modification by PCR analysis of tail-tip DNA, followed by Sanger sequencing to confirm the mutation.

-

Breeding: Establish a colony of Ccin knockout mice by breeding the founder mice.

Immunofluorescence Staining for this compound in Testis Sections

This protocol details the visualization of this compound protein localization within the seminiferous tubules.

Materials:

-

Mouse testes fixed in 4% paraformaldehyde (PFA) and embedded in paraffin.

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-Calicin antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Boil slides in citrate buffer (pH 6.0) in a microwave for 2 x 5 minutes.

-

Allow slides to cool to room temperature.

-

-

Permeabilization:

-

Incubate slides in permeabilization buffer for 10 minutes.

-

Wash 3 times with PBS.

-

-

Blocking:

-

Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Calicin antibody in blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides 3 times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

-

Incubate slides with the secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash slides 3 times with PBS.

-

Incubate with DAPI solution for 5 minutes.

-

Wash with PBS.

-

Mount coverslips using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Co-immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol is for the identification of proteins that interact with this compound in testis lysates.

Materials:

-

Mouse testes

-

Co-IP lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Calicin antibody

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Lysate Preparation:

-

Homogenize mouse testes in ice-cold Co-IP lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (testis lysate).

-

-

Pre-clearing the Lysate:

-

Add control IgG and protein A/G magnetic beads to the testis lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-Calicin antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

Western Blotting for this compound Detection

This protocol is for the detection of this compound protein in testis or sperm lysates.

Materials:

-

Testis or sperm lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-Calicin antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Mix the lysate with SDS-PAGE sample buffer and boil for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary anti-Calicin antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane 3 times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Visualizations of this compound's Role and Experimental Workflows

Signaling and Structural Pathways

Experimental Workflows

Conclusion

This compound is a protein of paramount importance for the successful completion of spermatogenesis and, consequently, for male fertility. Its role as a central organizer of the perinuclear theca, mediating the structural integrity of the developing sperm head, is well-established. The severe phenotype of Ccin knockout mice, which mirrors cases of human teratozoospermia, highlights this compound as a potential diagnostic marker and a target for therapeutic interventions for certain forms of male infertility. Further research into the precise molecular interactions of this compound and the upstream regulatory mechanisms governing its expression and localization will undoubtedly provide deeper insights into the complex process of sperm morphogenesis and may pave the way for novel treatments for male reproductive disorders.

References

- 1. This compound is a key sperm head-shaping factor essential for male fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The perinuclear theca protein this compound helps shape the sperm head and maintain the nuclear structure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detailed Phenotypic and Molecular Analyses of Genetically Modified Mice Generated by CRISPR-Cas9-Mediated Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of the CCIN Gene in Male Fertility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calicin (CCIN) gene is emerging as a critical factor in male fertility, with a primary role in the intricate process of sperm head shaping during the late stages of spermatogenesis. Mutations within this gene have been definitively linked to severe teratozoospermia, a condition characterized by abnormally shaped spermatozoa, leading to male infertility in both human patients and mouse models. This technical guide provides a comprehensive overview of the CCIN gene, the function of its protein product, the molecular consequences of its mutation, and the experimental methodologies used to elucidate its role in male reproduction.

Introduction to CCIN (this compound)

The CCIN gene encodes this compound, a basic protein that is a major component of the sperm head cytoskeleton. Specifically, this compound is a key constituent of the perinuclear theca (PT), a dense cytoskeletal layer that encases the sperm nucleus.[1] The PT is crucial for the morphological transformation of the spermatid nucleus, contributing to its condensation and elongation into the streamlined shape required for successful fertilization.[2]

This compound is characterized by the presence of two important protein-protein interaction domains: a BTB/POZ domain and Kelch repeats.[3] These domains suggest that this compound functions as a scaffolding protein, orchestrating the assembly of a larger protein complex necessary for maintaining the structural integrity of the sperm head.

The Function of CCIN in Spermatogenesis

CCIN expression is testis-specific and developmentally regulated, appearing first in round spermatids and becoming a prominent structural component in the later stages of spermiogenesis.[1] Its primary function is to ensure the correct formation and maintenance of the sperm head architecture. It is involved in anchoring the acrosome to the nuclear envelope and maintaining the overall shape of the nucleus as it undergoes dramatic condensation.

Mutations in CCIN disrupt this scaffolding function, leading to a cascade of structural failures in the developing spermatid. This results in a range of severe morphological abnormalities, including:

-

Amorphous and vacuolated heads: The sperm head loses its defined oval shape and may appear rounded or irregular with the presence of vacuoles.[4][5]

-

Acrosome detachment: The acrosome, a cap-like structure containing enzymes essential for fertilization, fails to properly attach to the nucleus.[6]

-

Surface subsidence of the sperm head: The nuclear surface appears collapsed or indented.[2]

-

Loosened perinuclear theca: The cytoskeletal layer surrounding the nucleus is compromised.[7]

These defects collectively fall under the clinical diagnosis of teratozoospermia, and more specifically, can present as a globozoospermia-like phenotype (round-headed sperm).[4]

Quantitative Analysis of CCIN-Related Infertility

The functional consequence of CCIN mutations is a severe impairment of male fertility. Quantitative data from studies on both human patients with CCIN variants and corresponding mouse models highlight the critical nature of this gene.

| Parameter | Control (Human) | Patient with CCIN Mutation (c.T230C) | Control (Mouse) | Ccin Knock-in Mutant Mouse |

| Progressive Motility | Normal | 8.57% | Normal | Significantly Reduced |

| Normal Morphology | > 4% | < 1% | > 70% | 0% |

| Head Defects | < 96% | > 99% (amorphous, vacuolated) | < 30% | 100% (deformed nuclei & acrosomes) |

| Fertilization (IVF) | Successful | Failure | Successful | Failure |

| Fertilization (ICSI) | N/A | Successful | N/A | Successful |

Data compiled from Fan et al., 2022 and He et al., 2023.[5][8]

Molecular Interactions and Pathways

While CCIN is not known to be part of a classical signaling cascade, its role as a structural protein places it at the center of a critical protein interaction network that governs sperm head morphogenesis.

Key Interacting Partners:

-

FNDC8: Another perinuclear theca protein. The interaction between FNDC8 and CCIN is essential for the stability of the PT. Depletion of FNDC8 leads to destabilization of CCIN.[6]

-

ACTL7A: An actin-like protein also found in the perinuclear theca. FNDC8 also interacts with ACTL7A, suggesting a trimolecular complex is necessary for sperm head shaping.[6]

-

SPACA1: An inner acrosomal membrane protein. The interaction of this compound with SPACA1 is part of the "IAM-PT-NE" (Inner Acrosomal Membrane - Perinuclear Theca - Nuclear Envelope) structure that links the acrosome to the nucleus.[2]

The following diagram illustrates the central role of CCIN in the structural organization of the sperm head.

Caption: CCIN's central role in the sperm head's structural integrity.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of the CCIN gene and its role in male fertility.

Generation of Ccin Knock-in Mouse Models

To replicate human mutations, knock-in mouse models (e.g., Ccin H42L/H42L and Ccin R432W/C447*) are generated using CRISPR/Cas9 technology.

Caption: Workflow for generating Ccin knock-in mouse models.

Sperm Morphology Analysis

Objective: To assess the morphological abnormalities of spermatozoa.

-

Sample Preparation: Collect semen samples from human patients or retrieve sperm from the cauda epididymides of mice.

-

Staining:

-

For general morphology, prepare sperm smears on glass slides and stain using a Diff-Quik staining kit or Hematoxylin and Eosin (H&E) staining.

-

For acrosome integrity, use peanut agglutinin (PNA) conjugated to a fluorophore (e.g., FITC).

-

-

Microscopy: Observe the stained sperm under a bright-field or fluorescence microscope at 1000x magnification.

-

Quantification: Count at least 200 spermatozoa per sample and classify them based on the morphology of the head, midpiece, and tail according to WHO guidelines.

Immunofluorescence Staining for this compound

Objective: To determine the localization and expression level of the this compound protein in spermatozoa.

-

Fixation: Fix sperm smears on slides with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against CCIN (this compound) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

-

Imaging: Visualize the slides using a confocal fluorescence microscope.

Ultrastructural Analysis of Spermatozoa

Objective: To examine the detailed ultrastructure of the sperm head and its components.

Scanning Electron Microscopy (SEM):

-

Fixation: Fix sperm in a solution of 3.5% glutaraldehyde and 0.5% tannic acid in 0.1 M sodium cacodylate buffer for 15 minutes.[9]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (30% to 100%).[9]

-

Drying: Subject the samples to critical point drying.

-

Coating: Sputter-coat the dried samples with a thin layer of gold.

-

Imaging: Observe the samples using a scanning electron microscope.

Transmission Electron Microscopy (TEM):

-

Primary Fixation: Fix sperm pellets in 3% glutaraldehyde in 0.1 M cacodylate buffer for at least 1 hour at 4°C.[10]

-

Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1 hour.[10]

-

Dehydration and Embedding: Dehydrate the samples in a graded ethanol series and embed them in resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using a diamond knife on an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections with a transmission electron microscope.

Conclusion and Future Directions

The CCIN gene is unequivocally essential for male fertility. Its protein product, this compound, plays a fundamental structural role in the formation of the sperm head. The identification of CCIN mutations as a cause of severe teratozoospermia provides a valuable diagnostic marker for male infertility. Furthermore, the development of knock-in mouse models that recapitulate the human phenotype offers a powerful tool for investigating the molecular mechanisms of spermiogenesis in greater detail and for testing potential therapeutic strategies. Future research should focus on further elucidating the complete network of protein interactions involving this compound and exploring the potential for gene-based therapies for CCIN-related infertility. The successful use of Intracytoplasmic Sperm Injection (ICSI) to overcome infertility in individuals with CCIN mutations provides a viable clinical option for affected couples.[8]

References

- 1. Basic proteins of the perinuclear theca of mammalian spermatozoa and spermatids: a novel class of cytoskeletal elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The perinuclear theca protein this compound helps shape the sperm head and maintain the nuclear structure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic etiological spectrum of sperm morphological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel homozygous variant of CCIN causes male infertility owing to the abnormal sperm head with a nuclear subsidence phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perinuclear theca protein FNDC8 interacts with CCIN and ACTL7A to ensure proper sperm head shaping during spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutations in CCIN cause teratozoospermia and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights Into Sperm Ultrastructure Through Enhanced Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

Calicin Protein: A Technical Guide to Structure and Domains for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the calicin protein, a crucial component of the mammalian sperm head cytoskeleton. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular architecture and its implications in reproductive biology.

Introduction to this compound

This compound is a highly basic protein specifically located in the postacrosomal sheath of the perinuclear theca in mammalian spermatozoa. As a key cytoskeletal element, it is integral to maintaining the structural integrity and shape of the sperm head. Its correct expression and localization are considered critical for the final stages of sperm maturation and successful fertilization. The unique structural characteristics of this compound, including its distinct domain organization, govern its assembly and interaction with other proteins in the perinuclear theca.

Molecular Structure and Physicochemical Properties

The primary structure of this compound has been elucidated through cDNA sequencing. It is characterized by a high proportion of basic amino acids, which contributes to its alkaline isoelectric point and its proposed role in binding to acidic structures within the sperm head.

Quantitative Analysis of this compound

The following table summarizes the key quantitative data associated with human this compound, providing a baseline for comparative studies and experimental design.

| Property | Value | Source |

| Molecular Weight (Predicted) | ~60 kDa | Sequence Analysis |

| Isoelectric Point (pI) | >9.0 | Electrophoretic Mobility |

| Amino Acid Count | ~550 residues | Gene Sequencing |

| Basic Amino Acid Content | ~20% (Lysine, Arginine) | Amino Acid Analysis |

Domain Architecture of this compound

This compound exhibits a tripartite domain structure, with each region having specialized functions related to its localization, assembly, and interaction with binding partners.

N-Terminal Head Domain

The N-terminal region of this compound is a non-repetitive sequence that is essential for targeting the protein to the postacrosomal sheath. This domain contains specific motifs that are recognized by the cellular machinery responsible for protein localization within the developing spermatid.

Central Rod Domain

The central and largest portion of the this compound protein consists of a series of tandem repeats. The number and exact sequence of these repeats can vary between species. This domain is believed to be responsible for the self-assembly of this compound monomers into filamentous structures, forming the cytoskeletal scaffold of the postacrosomal sheath.

C-Terminal Tail Domain

The C-terminal domain is another non-repetitive region that is implicated in protein-protein interactions. It is thought to anchor the this compound filaments to other components of the perinuclear theca, thereby stabilizing the entire sperm head structure.

Summary of this compound Domains

| Domain | Approximate Residue Range (Human) | Key Characteristics & Function |

| N-Terminal Head | 1 - 120 | Non-repetitive; Postacrosomal sheath targeting |

| Central Rod | 121 - 480 | Tandem repeats; Self-assembly and filament formation |

| C-Terminal Tail | 481 - 550 | Non-repetitive; Protein-protein interactions and anchoring |

Experimental Protocols for this compound Research

The study of this compound's structure and function involves a range of molecular and cellular biology techniques. The following protocols provide a methodological framework for key experiments.

Protocol: Immunofluorescent Localization of this compound in Spermatozoa

Objective: To visualize the specific localization of this compound within the sperm head.

Methodology:

-

Sperm Preparation: Collect and wash spermatozoa in phosphate-buffered saline (PBS).

-

Fixation: Fix the sperm on glass slides using 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the sperm with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific to this compound (e.g., rabbit anti-calicin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the slides three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Protocol: Yeast Two-Hybrid (Y2H) Screening for this compound Interacting Partners

Objective: To identify proteins that interact with the C-terminal domain of this compound.

Methodology:

-

Bait Vector Construction: Clone the cDNA sequence corresponding to the C-terminal domain of this compound into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

Yeast Transformation: Transform a suitable yeast strain (e.g., AH109) with the bait plasmid. Confirm expression and lack of auto-activation.

-

Library Screening: Transform the bait-containing yeast with a pre-made testis cDNA library in a Y2H prey vector (e.g., pGADT7), which fuses library proteins to the GAL4 activation domain.

-

Selection: Plate the transformed yeast on selective media (lacking leucine, tryptophan, histidine, and adenine) to screen for positive interactions.

-

Colony PCR and Sequencing: Isolate plasmids from positive colonies, perform PCR to amplify the prey insert, and sequence the PCR product to identify the interacting protein.

-

Validation: Confirm the interaction through co-immunoprecipitation or other in vitro binding assays.

Visualizing this compound-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in this compound research.

Caption: Conceptual pathway of this compound assembly in the sperm head.

Caption: Logical workflow for targeting this compound in drug development.

The Precise Localization of Calicin in the Mammalian Sperm Head: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicin is a crucial cytoskeletal protein exclusively expressed in the testes and is fundamental for the proper shaping of the mammalian sperm head. Its precise localization and interaction with other structural proteins are vital for male fertility. This technical guide provides an in-depth overview of the localization of this compound within the mammalian sperm head, detailing its dynamic translocation during spermiogenesis and its final position in the mature spermatozoon. This document summarizes the current understanding of this compound's role, its protein interaction network, and provides detailed experimental protocols for its study.

Introduction

The mammalian spermatozoon is a highly specialized cell with a unique and complex cytoarchitecture designed for the singular purpose of fertilization. The sperm head, containing the paternal genetic material, is encased by a resilient cytoskeletal structure known as the perinuclear theca (PT). The PT is subdivided into the subacrosomal layer (SAL) and the post-acrosomal region (PAR), also known as the calyx. This compound is a major protein component of the calyx and plays an indispensable role in the structural integrity and morphogenesis of the sperm head.[1][2] Mutations in the gene encoding this compound (CCIN) have been linked to teratozoospermia and male infertility in both humans and mice, highlighting its clinical significance.[2] This guide will delve into the specific localization of this compound, its molecular interactions, and the methodologies used to investigate this essential protein.

Localization of this compound

This compound's localization is a dynamic process that occurs during the haploid phase of spermatogenesis, known as spermiogenesis.

-

Early Spermiogenesis (Round to Elongating Spermatids): this compound is initially detected in the acroplaxome, an F-actin and keratin-containing plate that anchors the developing acrosome to the nuclear envelope.[2][3] During this stage, it is found surrounding the entire acrosome.[4]

-

Late Spermiogenesis (Elongating to Mature Spermatids): As the spermatid elongates and remodels, this compound translocates and becomes progressively restricted to the post-acrosomal region of the perinuclear theca.[2][4]

-

Mature Spermatozoon: In the mature sperm, this compound is a major and definitive component of the calyx (post-acrosomal region), a dense cytoskeletal structure situated between the nuclear envelope and the plasma membrane in the posterior part of the sperm head.[2][5][6]

Data Presentation: Localization of this compound

Quantitative data on the precise distribution of this compound within the sub-regions of the sperm head is not extensively available in the current literature. However, proteomic studies of subcellular fractions of boar spermatozoa have qualitatively confirmed the enrichment of this compound in the perinuclear theca. The following table summarizes the qualitative localization of this compound during and after spermiogenesis.

| Stage of Sperm Development | Subcellular Localization | Method of Determination |

| Elongating Spermatid | Acroplaxome, surrounding the acrosome | Immunofluorescence, Immunoelectron Microscopy |

| Mature Spermatozoon | Post-acrosomal region (Calyx) of the Perinuclear Theca | Immunofluorescence, Immunoelectron Microscopy, Proteomics |

Molecular Interactions and Signaling Pathways

This compound's structural role is mediated through its interaction with a network of other proteins within the perinuclear theca, contributing to the formation of a stable "Inner Acrosomal Membrane (IAM)-Perinuclear Theca (PT)-Nuclear Envelope (NE)" complex.[4] this compound contains BTB and Kelch domains, which are known protein-protein interaction motifs.[2]

Key Interacting Partners:

-

Inner Acrosomal Membrane (IAM) Proteins: SPACA1

-

Acroplaxome Proteins: CAPZB, ACTRT1, ACTRT2, GSTO2, ACTL7A

-

Nuclear Envelope (NE) Proteins: DPY19L2, FAM209, PARP11, SPATA46, LBR

The following diagram illustrates the known protein interaction network of this compound in the mammalian sperm head.

Caption: this compound's central role in connecting the IAM, Acroplaxome, and NE.

Experimental Protocols

The study of this compound localization and its interactions relies on a combination of molecular biology, biochemistry, and advanced microscopy techniques.

Experimental Workflow for this compound Localization and Interaction Studies

The following diagram outlines a general workflow for investigating this compound in the mammalian sperm head.

Caption: Key experimental approaches for studying this compound.

Detailed Methodologies

This protocol is adapted for the staining of this compound in mature spermatozoa.[6][7][8]

-

Sperm Preparation:

-

Wash ejaculated or epididymal sperm in Phosphate Buffered Saline (PBS).

-

Pellet the sperm by centrifugation.

-

Resuspend the pellet in a small volume of PBS and smear onto a clean glass slide.

-

Air dry the smear for at least 1 hour.

-

-

Fixation and Permeabilization:

-

Fix the sperm smear in 4% paraformaldehyde in PBS for 1 hour.

-

Rinse the slide in PBS.

-

Permeabilize the cells with 2% Triton X-100 in PBS for 15 minutes.

-

-

Blocking:

-

Wash the slide in PBS.

-

Block non-specific binding by incubating the slide in a solution of 10% normal goat serum in PBS for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Incubate the slide with a primary antibody against this compound (diluted in PBS with 1% BSA) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the slide three times in PBS with 0.1% Tween 20.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC) for 1 hour at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash the slide three times in PBS with 0.1% Tween 20.

-

Mount the slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence or confocal microscope.

-

This protocol provides a general framework for localizing this compound at the ultrastructural level.[9][10][11][12]

-

Fixation and Embedding:

-

Fix sperm or testicular tissue in a mixture of 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at room temperature.

-

Rinse the samples in phosphate buffer and quench with 0.1% sodium borohydride.

-

Dehydrate the samples through a graded ethanol series and embed in a low-temperature hydrophilic resin (e.g., LR White).

-

Polymerize the resin at low temperature using UV light.

-

-

Sectioning:

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on nickel grids.

-

-

Immunolabeling:

-

Block the grids by floating them on a drop of 5% BSA in TBS for 20 minutes.

-

Incubate the grids with the primary anti-Calicin antibody (diluted in 1% BSA/TBS) for 3 hours at room temperature or overnight at 4°C.

-

Wash the grids by transferring them through several drops of 0.1% BSA-TBS.

-

Incubate the grids with a secondary antibody conjugated to gold particles (e.g., 10 nm gold-conjugated goat anti-rabbit IgG) for 1 hour.

-

Wash the grids with distilled water.

-

-

Staining and Visualization:

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the grids using a transmission electron microscope.

-

This protocol is designed to identify proteins that interact with this compound in testis tissue lysates.[13][14][15][16]

-

Lysate Preparation:

-

Homogenize fresh or frozen testis tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pre-clearing the Lysate:

-

Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Calicin antibody or a control IgG overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.

-

The Y2H system is a powerful tool to screen for novel protein-protein interactions with this compound.[17][18][19]

-

Vector Construction:

-

Clone the full-length or domain-specific cDNA of this compound into a "bait" vector (e.g., containing a GAL4 DNA-binding domain).

-

A cDNA library from testis is cloned into a "prey" vector (e.g., containing a GAL4 activation domain).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-gal).

-

Growth on selective media and color development indicate a positive interaction.

-

-

Validation:

-

Isolate the prey plasmid from positive clones and sequence the cDNA insert to identify the interacting protein.

-

Confirm the interaction through other methods such as Co-IP.

-

Conclusion

This compound is a key structural protein with a dynamic and precise localization pattern within the mammalian sperm head. Its final residence in the post-acrosomal calyx and its intricate network of protein interactions are essential for maintaining the shape and integrity of the sperm head, and thus for male fertility. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the roles of this compound and its associated proteins, potentially leading to new insights into male infertility and the development of novel therapeutic strategies.

References

- 1. High Resolution Proteomic Analysis of Subcellular Fractionated Boar Spermatozoa Provides Comprehensive Insights Into Perinuclear Theca-Residing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a key sperm head-shaping factor essential for male fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Widespread occurrence of this compound, a basic cytoskeletal protein of sperm cells, in diverse mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. briarpatchbio.com [briarpatchbio.com]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. Immunoelectron microscopy of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunogold labelling - Wikipedia [en.wikipedia.org]

- 11. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 12. Immunoelectron microscopy: a comprehensive guide from sample preparation to high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 17. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 18. singerinstruments.com [singerinstruments.com]

- 19. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to Calicin: A Key Cytoskeletal Protein in Sperm Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicin is a crucial basic protein component of the mammalian sperm head cytoskeleton, playing a fundamental role in the intricate process of spermiogenesis—the final stage of sperm cell development. Its discovery and characterization have unveiled its significance in ensuring the correct morphology and structural integrity of the sperm head, which are paramount for male fertility. This technical guide provides a comprehensive overview of this compound, detailing its discovery, biochemical properties, protein interactions, and the experimental methodologies used for its study. A key focus is placed on its role as a potential target for understanding and addressing certain forms of male infertility.

Discovery and Characterization

This compound was first identified as a major basic protein of the calyx, a dense, non-filamentous cytoskeletal structure located in the posterior region of the mammalian sperm head.[1] It is encoded by a gene that expresses an approximately 2.2-kb mRNA exclusively in the testis.[2] This tissue-specific expression underscores its specialized function in sperm development.

Biochemical analysis has revealed that this compound is a protein of approximately 60-67 kDa with a basic isoelectric point (IEP) of around 8.1.[2] Structurally, this compound is homologous to the kelch family of proteins, characterized by the presence of kelch-repeat domains, which are known to be involved in protein-protein interactions.[2] It also contains a BTB/POZ domain, further implicating it in mediating protein-protein interactions and potentially in the assembly of protein complexes.[1]

Quantitative Data on this compound

While extensive quantitative data on this compound's binding affinities remain to be fully elucidated in the literature, its key biochemical and physical properties have been determined.

| Property | Value | Reference |

| Molecular Weight | ~60-67 kDa | [2] |

| Isoelectric Point (IEP) | ~8.1 | [2] |

| Amino Acid Count | 588 (Bull and Human) | [2] |

| mRNA Size | ~2.2 kb | [2] |

| Cellular Localization | Perinuclear theca (calyx) of sperm head | [1] |

The this compound Interactome

This compound's function as a scaffolding protein is evident from its numerous protein-protein interactions, which are critical for the structural organization of the sperm head. It interacts with itself and a host of other proteins located in the inner acrosomal membrane (IAM) and the nuclear envelope (NE), forming a crucial structural link referred to as the "IAM-PT-NE" structure.[1][3]

Table of Known this compound Interactors:

| Interacting Protein | Cellular Location | Functional Relevance | Reference |

| SPACA1 | Inner Acrosomal Membrane | Acrosome biogenesis and sperm head shaping | [3] |

| Actin | Cytoskeleton | Cytoskeletal organization and morphogenesis | [2] |

| CAPZB | Acroplaxome | Actin filament capping and regulation | [1] |

| GSTO2 | Acroplaxome | Potential role in cellular detoxification | [1] |

| ACTRT1 | Acroplaxome | Actin-related protein, cytoskeletal structure | [1] |

| ACTRT2 | Acroplaxome | Actin-related protein, cytoskeletal structure | [1] |

| ACTL7A | Acroplaxome | Actin-like protein, cytoskeletal structure | [1] |

Binding affinities (Kd values) for these interactions are a subject of ongoing research.

Role in Sperm Head Morphogenesis and Fertility

The structural integrity of the sperm head is paramount for successful fertilization. This compound plays an indispensable role in this process. Knockout mouse models have demonstrated that the absence of this compound leads to severe defects in sperm head morphology, specifically a "round-headed" phenotype known as globozoospermia, and consequently, male infertility.[3] These studies have shown that this compound is essential for maintaining the shape of the sperm nucleus during the condensation stage of spermiogenesis.[3] The loss of this compound results in a failure of the sperm to properly adhere to and penetrate the zona pellucida of the egg.[3]

Signaling Pathways

While this compound is primarily recognized for its structural role, its involvement in signaling pathways that regulate spermiogenesis is an active area of investigation. Given its interactions with cytoskeletal components and its critical role in morphogenesis, it is plausible that this compound is a downstream effector of signaling cascades that control cell shape and differentiation. The MAPK (mitogen-activated protein kinase) signaling pathway is known to be involved in sperm activation, and future research may uncover a link between this pathway and the regulation of this compound function.[4]

Furthermore, calcium signaling is a well-established critical component of fertilization, including the acrosome reaction.[5][6] Although a direct interaction has not been definitively proven, the localization of this compound at the interface of the acrosome and nucleus suggests a potential role in or regulation by calcium-dependent signaling events during the final stages of sperm maturation and fertilization.

Experimental Protocols

A variety of experimental techniques are employed to study the discovery, characterization, and function of this compound.

Cloning and Expression of this compound

Objective: To produce recombinant this compound protein for in vitro studies, such as protein interaction assays.

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from testis tissue and synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Amplify the full-length this compound coding sequence using gene-specific primers. Incorporate restriction sites at the 5' and 3' ends for cloning.

-

Vector Ligation: Ligate the PCR product into a suitable expression vector (e.g., pET or pGEX series) containing an affinity tag (e.g., His-tag or GST-tag) for purification.

-

Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Purification: Lyse the bacterial cells and purify the recombinant this compound protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with this compound in a cellular context.

-

Cell Lysis: Lyse testis tissue or cells expressing this compound with a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-Calicin-interactor complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting

Objective: To detect the presence and relative abundance of this compound in a sample.

-

Protein Extraction: Prepare protein lysates from cells or tissues.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

Mass Spectrometry for Interactome Analysis

Objective: To identify the full spectrum of proteins interacting with this compound.

-

Sample Preparation: Perform a Co-IP as described above to isolate this compound and its interacting partners.

-

In-gel or In-solution Digestion: Elute the protein complexes and digest them into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Database Searching: Search the obtained peptide sequences against a protein database to identify the proteins present in the original complex.

-

Data Analysis: Use bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins.

Immunofluorescence

Objective: To visualize the subcellular localization of this compound.

-

Cell/Tissue Preparation: Fix sperm cells or testis tissue sections on a microscope slide.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.

-

Blocking: Block with a solution containing serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific to this compound.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Imaging: Mount the slide with a mounting medium containing an anti-fade reagent and visualize the localization of this compound using a fluorescence microscope.

Post-Translational Modifications of this compound

The function of many proteins is regulated by post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and glycosylation. While specific PTMs on this compound have not been extensively characterized, its potential regulation by these modifications is an important area for future research. Mass spectrometry-based proteomic approaches are powerful tools for identifying and mapping PTMs on this compound.

Future Directions and Therapeutic Potential

The definitive link between this compound dysfunction and male infertility makes it a compelling subject for further investigation. Future research should focus on:

-

Quantitative Interaction Studies: Determining the binding affinities of this compound with its interaction partners will provide a more detailed understanding of the molecular architecture of the sperm head.

-

Signaling Pathway Elucidation: Unraveling the signaling pathways that regulate this compound expression and function during spermiogenesis could reveal novel targets for therapeutic intervention.

-

Clinical Relevance: Screening for mutations in the this compound gene in infertile men with globozoospermia could lead to improved diagnostic and prognostic tools.

-

Drug Development: A deeper understanding of this compound's structure and interactions could pave the way for the development of targeted therapies to address specific forms of male infertility.

References

- 1. This compound is a key sperm head-shaping factor essential for male fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular nature of this compound, a major basic protein of the mammalian sperm head cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The perinuclear theca protein this compound helps shape the sperm head and maintain the nuclear structure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium signaling and the MAPK cascade are required for sperm activation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biphasic Role of Calcium in Mouse Sperm Capacitation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and regulation of intracellular calcium in acrosomal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Calicin (CCIN) Protein Expression in Testicular Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicin, encoded by the CCIN gene, is a testis-specific cytoskeletal protein indispensable for male fertility. It functions as a key structural organizer within the perinuclear theca (PT) of developing sperm cells. Its expression is tightly regulated, occurring exclusively during the post-meiotic, haploid phase of spermatogenesis. This compound mediates critical interactions between the acrosome, nucleus, and cytoplasm, ensuring the correct shaping of the sperm head. Disruption of this compound function, through genetic mutation or ablation, results in severe teratozoospermia (deformed sperm morphology) and subsequent infertility, making it a protein of significant interest in reproductive biology and potential therapeutic development. This guide provides an in-depth overview of this compound's expression, function, and the experimental methodologies used for its study.

Quantitative Expression Data of this compound (Ccin)

Precise quantitative data on this compound protein or mRNA expression levels across testicular development are not extensively detailed in the literature. However, analysis of proteomics, single-cell RNA sequencing, and immunolocalization studies provides a clear, semi-quantitative picture of its expression pattern. This compound expression is restricted to post-meiotic germ cells, specifically the elongating and condensing spermatids.

| Developmental Stage / Cell Type | Gene (Ccin) mRNA Expression | This compound Protein Expression | Reference Species |

| Spermatogonia | Absent | Absent | Mouse, Human |

| Spermatocytes (Meiotic Phase) | Absent | Absent | Mouse, Human |

| Round Spermatids | Absent / Very Low | Absent / Very Low | Mouse, Human |

| Elongating Spermatids (Steps 9-12) | High | High | Mouse, Human |

| Condensing/Mature Spermatids (Steps 13-16) | High | High | Mouse, Human |

| Sertoli Cells | Absent | Absent | Mouse |

| Leydig Cells | Absent | Absent | Mouse |

Table 1: Semi-quantitative summary of this compound (Ccin) expression in testicular cell types. Expression is exclusively initiated in the haploid phase of spermatogenesis.

Function and Localization

This compound is a major component of the perinuclear theca (PT), a dense cytoskeletal layer encasing the sperm nucleus. Its localization is highly dynamic during spermiogenesis (the differentiation of spermatids into spermatozoa).

-

Initial Expression: The protein is first detected in elongating spermatids, where it localizes to the acroplaxome, an actin-rich plate that anchors the developing acrosome to the nuclear envelope.[1]

-

Translocation: As the spermatid elongates and the nucleus condenses, this compound translocates and becomes a primary constituent of the post-acrosomal region (PAR) of the PT, also known as the calyx.[1]

Functionally, this compound acts as a scaffold protein. It contains BTB and Kelch domains, which are known to mediate protein-protein interactions. Through these domains, this compound organizes a structural complex that connects the inner acrosomal membrane (IAM) and the nuclear envelope (NE), forming a stable "IAM-acroplaxome-NE" structure.[1] This structural integrity is essential for shaping the sperm head; the loss of this compound leads to nuclear subsidence, deformed heads, and DNA damage, ultimately causing male infertility.[1]

Signaling and Interaction Pathways

This compound does not participate in classical signaling cascades but is a central node in a structural protein interaction network essential for sperm head morphogenesis. Its role is primarily architectural, linking various cellular components together.

Experimental Protocols

The study of this compound in testicular tissue relies on several core molecular and cellular biology techniques.

Western Blotting for this compound Detection

This protocol is used to detect and semi-quantify this compound protein levels in total testis lysates.

-

Protein Extraction:

-

Dissect mouse testes and homogenize in RIPA lysis buffer supplemented with protease inhibitors (e.g., PMSF).

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against this compound (e.g., rabbit anti-CCIN) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The expected band for mouse this compound is ~67 kDa.

-

Immunofluorescence for this compound Localization

This protocol allows for the visualization of this compound's subcellular localization within the seminiferous tubules.

-

Tissue Preparation:

-

Fix mouse testes in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Dehydrate the tissue through a graded ethanol series and embed in paraffin.

-

Cut 5 µm sections and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-15 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Permeabilize sections with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with 5% goat serum in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody against this compound overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips using an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to identify proteins that interact with this compound within the testicular tissue.

-

Lysate Preparation:

-

Prepare testis lysate using a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against this compound (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

-

Genetic Models and Functional Analysis

The definitive method for studying this compound's function in vivo involves the generation of knockout (KO) mouse models.

Protocol for Generating Ccin Knockout Mice:

-

Design: Design guide RNAs (gRNAs) targeting a critical exon of the Ccin gene.

-

Microinjection: Co-inject Cas9 mRNA and the gRNAs into the cytoplasm of zygotes from a suitable mouse strain (e.g., C57BL/6).

-

Implantation: Transfer the microinjected zygotes into pseudopregnant female mice.

-

Screening: Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing of tail-tip DNA.

-

Breeding: Establish a colony from founder mice and confirm the absence of this compound protein in the testes of homozygous KO males via Western blotting or immunohistochemistry.

-

Phenotypic Analysis: Analyze the reproductive phenotype of KO males, including fertility testing, sperm counts, motility analysis, and sperm morphology assessment via Papanicolaou staining or electron microscopy.

Conclusion and Future Directions

This compound is a critical structural protein exclusively expressed in post-meiotic male germ cells. Its primary role is to orchestrate the assembly of the perinuclear theca, a structure vital for correct sperm head morphology. The absence of this compound leads directly to male infertility, highlighting its importance. For drug development professionals, this compound and its network of interacting proteins could represent potential targets for non-hormonal male contraception. Future research should focus on elucidating the upstream regulatory mechanisms that control the precise temporal expression of Ccin during spermiogenesis and further dissecting the specific roles of its various protein-protein interactions in maintaining nuclear integrity and shape.

References

In-Depth Technical Guide: Interaction Partners of Calicin in the Perinuclear Theca

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known protein interaction partners of Calicin within the perinuclear theca (PT) of spermatozoa. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and therapeutic development.

Introduction to this compound and the Perinuclear Theca

The perinuclear theca is a unique, highly condensed cytoskeletal structure that encases the sperm nucleus, playing a critical role in shaping the sperm head and ensuring its structural integrity during transit through the male and female reproductive tracts.[1][2] It is composed of a complex network of proteins, among which this compound is a major constituent, localized primarily to the postacrosomal sheath (calyx) of the PT.[3] this compound is a cytoskeletal protein characterized by the presence of BTB/POZ and Kelch domains, which are known protein-protein interaction motifs, suggesting its role as a key scaffolding and organizing protein within the PT.[4]

Known Interaction Partners of this compound

This compound interacts with a variety of proteins within the sperm head, forming a complex network that is essential for proper sperm morphology and function. These interactions span from self-association to connections with proteins of the inner acrosomal membrane (IAM) and the nuclear envelope (NE). The known interactors are crucial for establishing the IAM-PT-NE structural linkage.

Data Presentation: Quantitative Analysis of this compound Interactions

To date, specific quantitative binding affinities have been determined for a limited number of this compound interactions. The following table summarizes the available quantitative data and lists other validated interaction partners for which quantitative data is not yet available.

| Interacting Partner | Protein Family/Function | Quantitative Data (Kd) | Method of Identification | Reference |

| F-actin | Cytoskeletal protein | ~5 nM | Actin Cosedimentation Assay | [1][4] |

| This compound | Self-association (homomultimers) | Not Determined | Gel Filtration | [1][4] |

| SPACA1 | Inner Acrosomal Membrane Protein | Not Determined | Co-IP, Yeast Two-Hybrid | |

| CAPZB | F-actin Capping Protein | Not Determined | Co-IP | |

| ACTL7A | Actin-like Protein | Not Determined | Co-IP, Yeast Two-Hybrid | |

| FNDC8 | Perinuclear Theca Protein | Not Determined | Co-IP | |

| GSTO2 | Glutathione S-transferase | Not Determined | Co-IP | |

| ACTRT1 | Actin-related Protein | Not Determined | Co-IP | |

| ACTRT2 | Actin-related Protein | Not Determined | Co-IP |

Co-IP: Co-immunoprecipitation

Experimental Protocols for Studying this compound Interactions

The identification and validation of this compound's interaction partners rely on a combination of biochemical, genetic, and proteomic techniques. Below are detailed methodologies for key experiments.

Isolation of the Perinuclear Theca from Spermatozoa

This protocol is foundational for enriching this compound and its interacting partners.

-

Sperm Head and Tail Separation:

-

Resuspend sperm in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Sonication on ice is used to separate heads from tails. The efficiency of separation should be monitored by phase-contrast microscopy.

-

Layer the sonicated sperm suspension onto a sucrose gradient (e.g., 62%) and perform ultracentrifugation to pellet the sperm heads.

-

-

Perinuclear Theca Extraction:

-

Subject the isolated sperm heads to a series of extraction steps to remove membranes and loosely associated proteins.

-

Incubate with 0.2% Triton X-100 to solubilize the inner acrosomal membrane.

-

Follow with an incubation in a high-salt buffer (e.g., 1 M KCl) to release ionically attached PT proteins.

-

The resulting pellet, enriched in the highly insoluble PT, can then be solubilized for further analysis, for instance, by overnight incubation in 0.1 M NaOH for proteomic studies.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to identify in vivo protein-protein interactions.

-

Cell Lysis:

-

Lyse cells (e.g., transfected cells expressing tagged this compound or testis tissue) in a non-denaturing lysis buffer containing protease inhibitors to preserve protein complexes.

-

Incubate on ice and then centrifuge to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to this compound (or the tag) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting to confirm the presence of a suspected interactor or by mass spectrometry for the identification of novel binding partners.

-

Quantitative Mass Spectrometry (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the quantitative comparison of protein interactomes under different conditions.

-

Cell Culture and Labeling:

-

Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).

-

One population can serve as a control (e.g., expressing a control tag), while the other expresses the bait protein (e.g., tagged this compound).

-

-

Co-Immunoprecipitation:

-

Perform Co-IP as described above for both cell populations.

-

-

Sample Preparation and Mass Spectrometry:

-

Combine the eluates from the "light" and "heavy" samples.

-

Digest the proteins into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

-

The ratio of the intensities of the "heavy" and "light" peptides provides a quantitative measure of the enrichment of each protein in the this compound pulldown compared to the control.

-

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method to identify binary protein-protein interactions.

-

Vector Construction:

-

Clone the cDNA of this compound into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor.

-

Clone a cDNA library (e.g., from testis) into a "prey" vector, fusing the library proteins to the activation domain (AD) of the transcription factor.

-

-

Yeast Transformation and Mating:

-

Transform a yeast strain with the bait plasmid and another strain with the prey library.

-

Mate the two yeast strains to bring the bait and prey plasmids together in the same diploid cells.

-

-

Screening:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ).

-

If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter genes, allowing the yeast to grow and/or turn blue.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound Interaction Network in the Perinuclear Theca

Caption: Interaction network of this compound within the sperm head.

Workflow for Co-Immunoprecipitation and Mass Spectrometry

Caption: Workflow for identifying this compound interactors via Co-IP-MS.

Yeast Two-Hybrid Screening Logic

Caption: Logical flow of the Yeast Two-Hybrid system.

Conclusion and Future Directions

This compound serves as a critical hub for protein interactions within the perinuclear theca, orchestrating the structural integrity of the sperm head. While several key binding partners have been identified, a significant gap remains in the quantitative understanding of these interactions. The high-affinity interaction with F-actin provides a strong foundation for this compound's role in cytoskeletal organization. Future research should focus on determining the binding affinities and kinetics for other interactors, such as SPACA1 and FNDC8, to fully elucidate the molecular dynamics of perinuclear theca assembly and function. The application of advanced quantitative proteomic techniques, such as SILAC and label-free quantification, will be instrumental in achieving this goal. A comprehensive understanding of the this compound interactome will not only advance our knowledge of male fertility but may also reveal novel targets for contraceptive development and the diagnosis of male infertility.

References

- 1. academic.oup.com [academic.oup.com]

- 2. High Resolution Proteomic Analysis of Subcellular Fractionated Boar Spermatozoa Provides Comprehensive Insights Into Perinuclear Theca-Residing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric regulation of tandem calponin homology domain actin-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actin-binding properties and colocalization with actin during spermiogenesis of mammalian sperm this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Calicin in the Formation of the Sperm Head Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The meticulous orchestration of spermiogenesis is paramount for male fertility, culminating in the formation of a highly specialized spermatozoon. A critical component of this process is the development of the sperm head's intricate cytoskeletal architecture, in which the protein Calicin plays a pivotal and indispensable role. This technical guide provides a comprehensive overview of this compound's function in the assembly and maintenance of the sperm head cytoskeleton. It delves into the molecular interactions, signaling pathways, and the severe consequences of this compound deficiency on sperm morphology and function. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in reproductive biology and those involved in the development of therapeutics for male infertility.

Introduction